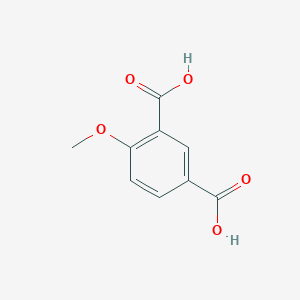

4-Methoxyisophthalic acid

Description

- its dimethyl analog

- p-cresol

- 4-methoxy-m-xylene

- 3-methyl-4-methoxybenzyl chloride

Properties

IUPAC Name |

4-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIICYHFLIOGGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176549 | |

| Record name | 4-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-43-1 | |

| Record name | 4-Methoxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2206-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxyisophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444QLG5YMS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxyisophthalic acid synthesis from p-cresol

An In-depth Technical Guide to the Synthesis of 4-Methoxyisophthalic Acid from p-Cresol

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of Picotamide, a multi-faceted antiplatelet and antithrombotic agent.[1] Its molecular architecture, featuring a methoxy group and two carboxylic acid functionalities on a benzene ring, makes it a versatile precursor for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, commencing from the readily available and cost-effective starting material, p-cresol (4-methylphenol).

This document is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale governing the experimental choices, ensuring a thorough understanding of the entire synthetic process. The presented protocols are designed to be self-validating, with a focus on achieving high purity and reasonable yields.

Overall Synthetic Pathway

The synthesis of this compound from p-cresol is a multi-step process that can be strategically divided into two main stages. The first stage involves the formation of the key intermediate, 4-hydroxyisophthalic acid, through the oxidation of p-cresol followed by a carboxylation reaction. The second stage is the final methylation of the hydroxyl group to yield the target molecule.

Caption: Overall synthetic route from p-cresol to this compound.

Part 1: Synthesis of the Key Intermediate: 4-Hydroxyisophthalic Acid

The initial phase of the synthesis focuses on constructing the 4-hydroxyisophthalic acid backbone from p-cresol. This is achieved in two critical steps: the selective oxidation of the methyl group of p-cresol and the subsequent introduction of a second carboxyl group onto the aromatic ring.

Section 1.1: Oxidation of p-Cresol to p-Hydroxybenzoic Acid

The conversion of p-cresol to p-hydroxybenzoic acid requires the oxidation of the benzylic methyl group to a carboxylic acid. This transformation is a cornerstone of industrial organic synthesis.[2] The presence of the electron-donating hydroxyl group on the aromatic ring can influence the reactivity of the methyl group.

Mechanistic Insights: The oxidation of the methyl group on an aromatic ring can proceed through various mechanisms depending on the chosen oxidant. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[3] The reaction typically proceeds via a benzylic radical intermediate. The benzylic hydrogens are particularly susceptible to abstraction, initiating the oxidation cascade that ultimately leads to the carboxylic acid.[3] Catalytic methods employing transition metal complexes, such as cobalt-salen, with molecular oxygen as the oxidant, offer a greener alternative, often proceeding through a p-hydroxybenzaldehyde intermediate which is subsequently oxidized to the carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol details the oxidation of p-cresol using potassium permanganate under alkaline conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1 M).

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 3-4 equivalents) in water to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 2-4 hours) until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide will form.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide. The filter cake should be washed with a small amount of hot water.

-

Acidification: Combine the filtrate and washings, and carefully acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2). This will precipitate the crude p-hydroxybenzoic acid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.

| Parameter | Value | Reference |

| Starting Material | p-Cresol | [4] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3] |

| Reaction Temperature | Reflux | [3] |

| Typical Yield | 60-70% | - |

Section 1.2: Carboxylation of p-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction

The introduction of a second carboxyl group onto the p-hydroxybenzoic acid ring is accomplished through the Kolbe-Schmitt reaction. This reaction is a powerful method for the ortho-carboxylation of phenols.[5][6]

Mechanistic Insights: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[6] The choice of the alkali metal cation is crucial for the regioselectivity of the carboxylation. While sodium phenoxide primarily yields the ortho-product (salicylic acid), potassium phenoxide favors the formation of the para-product.[7][8] In the case of p-hydroxybenzoic acid, the use of its dipotassium salt and harsh reaction conditions (high temperature and pressure) facilitates the introduction of a second carboxyl group, leading to 4-hydroxyisophthalic acid.[7][9] The reaction is believed to proceed through a complex between the potassium phenoxide and carbon dioxide. Anhydrous conditions are critical, as the presence of water can significantly reduce the yield.[7][10]

Experimental Protocol: High-Pressure Carboxylation

This protocol describes the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid using the Kolbe-Schmitt reaction.

-

Preparation of the Potassium Salt: Prepare the dipotassium salt of p-hydroxybenzoic acid by reacting it with two equivalents of potassium hydroxide in an appropriate solvent and then thoroughly drying the salt.

-

Reaction Setup: Place the anhydrous dipotassium salt of p-hydroxybenzoic acid into a high-pressure autoclave.

-

Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to a high pressure (e.g., 1500 psig).[7][11]

-

Heating: Heat the autoclave to a high temperature (e.g., 350°C) for several hours (e.g., 6 hours) with constant agitation.[7]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

-

Isolation: Dissolve the solid reaction product in water.

-

Acidification and Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude 4-hydroxyisophthalic acid.[7][11] The product can be purified by reprecipitation or by conversion to its dimethyl ester, which can be purified by sublimation, followed by hydrolysis back to the pure acid.[7]

| Parameter | Value | Reference |

| Starting Material | p-Hydroxybenzoic Acid | [7][9] |

| Reaction Type | Kolbe-Schmitt Carboxylation | [6][11] |

| Pressure | 500-5000 psig CO₂ | [7] |

| Temperature | 300-500°C | [9] |

| Key Requirement | Anhydrous Conditions | [7][10] |

Troubleshooting: Low yields in the Kolbe-Schmitt synthesis of 4-hydroxyisophthalic acid can be due to several factors. The presence of moisture is a primary concern and can be mitigated by ensuring all reagents and equipment are thoroughly dry.[7][10] Suboptimal temperature and pressure can also lead to incomplete reaction or degradation of the starting material.[7] The formation of isomeric by-products can be minimized by careful control of the reaction temperature.

Part 2: Final Step - Methylation of 4-Hydroxyisophthalic Acid

The final step in the synthesis is the conversion of 4-hydroxyisophthalic acid to the target molecule, this compound, through the methylation of the phenolic hydroxyl group.

Section 2.1: Synthesis of this compound

This transformation is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers.

Mechanistic Insights: The Williamson ether synthesis involves the deprotonation of the hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction. The choice of a suitable base, such as potassium carbonate, and an appropriate solvent, like acetone or DMF, is important for the reaction to proceed efficiently. The carboxylic acid groups are generally unreactive under these conditions, allowing for the selective methylation of the phenolic hydroxyl group.

Experimental Protocol: Methylation with Dimethyl Sulfate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 4-hydroxyisophthalic acid (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 2.5 equivalents) in a suitable solvent like acetone.

-

Addition of Methylating Agent: While stirring, add dimethyl sulfate (a slight excess, e.g., 1.1-1.2 equivalents) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of the solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 4-Hydroxyisophthalic Acid |

| Reaction Type | Williamson Ether Synthesis |

| Methylating Agent | Dimethyl Sulfate |

| Base | Potassium Carbonate |

| Typical Yield | >80% |

Part 3: Purification and Characterization

Section 3.1: Purification of this compound

The final product may contain unreacted starting materials or by-products from side reactions. High purity is often required, especially for pharmaceutical applications. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

Section 3.2: Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-cresol is a well-defined process that relies on fundamental organic reactions. This guide has outlined a strategic pathway involving the oxidation of p-cresol, a high-pressure Kolbe-Schmitt carboxylation to form the key 4-hydroxyisophthalic acid intermediate, and a final methylation step. By understanding the mechanistic principles behind each transformation and adhering to carefully controlled experimental protocols, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The successful execution of this synthesis underscores the power of classical organic chemistry in accessing complex and important molecules from simple, readily available precursors.

References

- BenchChem. (n.d.). Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.

- BenchChem. (n.d.). Selective Oxidation of p-Cresol Derivatives to Aldehydes.

- BenchChem. (n.d.). Synthesis of 4-Hydroxyisophthalic Acid Derivatives.

- Jayasree, P. K., & Narayanan, C. S. (1998). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. Indian Journal of Chemistry - Section A, 37(1), 76-79.

- Cameron, D., Jeskey, H., & Baine, O. (1950). THE KOLBE-SCHMITT REACTION. I. VARIATIONS IN THE CARBONATION OF p-CRESOL. The Journal of Organic Chemistry, 15(1), 233-239.

- Ditrich, K. (2007). Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis, 25, 659-676.

- Wikipedia. (n.d.). Diformylcresol.

- Google Patents. (1963). Process for the production of 4-hydroxyisophthalic acid.

- Wang, F., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 1-8.

- Futamura, S., & Zong, Z. M. (2001). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. ResearchGate.

- Baine, O., et al. (1951). A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. The Journal of Organic Chemistry, 16(5), 878-883.

- Liu, X. J., et al. (2017). New synthesis of this compound. Russian Journal of Organic Chemistry, 53(3), 459-461.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Wikipedia. (n.d.). Kolbe–Schmitt reaction.

- BenchChem. (n.d.). Synthesis of 4-Methoxybenzoic Acid from p-Cresol Methyl Ether.

- Organic Syntheses. (n.d.). p-CRESOL.

Sources

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Methoxyisophthalic Acid via Oxidation of 4-Methoxy-m-xylene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 4-Methoxyisophthalic Acid

This compound is a substituted aromatic dicarboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its rigid benzenoid core, functionalized with two carboxylic acid groups and a methoxy ether, provides a versatile scaffold for constructing polymers, metal-organic frameworks (MOFs), and, most critically for our audience, pharmacologically active compounds. The precise arrangement of these functional groups allows for directed structural elaboration, making it a key intermediate in medicinal chemistry and drug development. This guide provides an in-depth, field-proven methodology for the synthesis of this compound from the readily available precursor, 4-methoxy-m-xylene, focusing on the robust and scalable potassium permanganate oxidation method.

Mechanistic Rationale and Strategic Considerations

The conversion of 4-methoxy-m-xylene to this compound is a classic example of benzylic oxidation, where the two methyl groups are transformed into carboxylic acids. The selection of the oxidant and reaction conditions is paramount to achieving high yield and purity.

1.1. The Oxidant of Choice: Potassium Permanganate (KMnO₄)

While industrial-scale oxidation of xylenes often employs catalytic air oxidation with heavy metal catalysts, potassium permanganate remains a superior choice for laboratory and pilot-scale synthesis due to its high reactivity, predictability, and straightforward workup.[3][4][5]

-

Expertise & Causality: Potassium permanganate is a powerful and aggressive oxidizing agent capable of cleaving alkyl C-H bonds, particularly at the benzylic position, which is activated by the aromatic ring. The reaction proceeds under basic or neutral aqueous conditions. This choice is deliberate; conducting the oxidation in a basic medium ensures that the product, this compound, is formed as its highly water-soluble dipotassium salt. This prevents the product from precipitating with the manganese dioxide byproduct and facilitates a clean separation by filtration.[6] The final, pure acid is then precipitated by acidification.

-

Reaction Mechanism Overview: The oxidation of alkylarenes by permanganate is understood to proceed via a free-radical mechanism. The reaction initiates with the abstraction of a hydrogen atom from one of the benzylic methyl groups to form a benzyl radical. This radical is then rapidly oxidized through a series of steps, likely involving intermediate aldehydes and benzoates, until both methyl groups are fully oxidized to the carboxylate stage. The methoxy group, being an ether, is stable under these oxidative conditions. The overall stoichiometry requires a significant molar excess of KMnO₄ to ensure the complete oxidation of both methyl groups.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Successful execution and adherence to the described workup will yield the target compound, while deviations can be readily identified through observable changes, such as persistent permanganate color or poor precipitation upon acidification.

2.1. Materials and Equipment

| Reagent/Material | Formula | CAS No. | Notes |

| 4-Methoxy-m-xylene | C₉H₁₂O | 3133-25-5 | Purity ≥98% |

| Potassium Permanganate | KMnO₄ | 7722-64-7 | Purity ≥99% |

| Hydrochloric Acid | HCl | 7647-01-0 | Concentrated, ~37% |

| Sodium Bisulfite | NaHSO₃ | 7631-90-5 | For quenching, optional |

| Deionized Water | H₂O | 7732-18-5 | - |

| Equipment | - | - | - |

| Round-bottom flask | - | - | Sized for reaction volume |

| Reflux condenser | - | - | - |

| Heating mantle with stirrer | - | - | - |

| Buchner funnel & flask | - | - | For vacuum filtration |

| pH paper or meter | - | - | - |

2.2. Critical Safety Mandates

-

Strong Oxidizer Hazard: Potassium permanganate is a powerful oxidizing agent. It must be kept away from combustible materials and can cause fires or explosions upon contact with certain organic compounds.[7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[9][10] All operations should be conducted within a certified chemical fume hood.

-

Corrosivity: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.

-

Exothermic Potential: The reaction can be exothermic. Control the rate of heating carefully.

2.3. Step-by-Step Synthesis Workflow

Step 1: Reaction Setup and Execution

-

To a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 400 mL of deionized water and 32.0 g (0.20 mol) of potassium permanganate.

-

Stir the mixture to dissolve the KMnO₄, which will form a deep purple solution.

-

Add 6.8 g (0.05 mol) of 4-methoxy-m-xylene to the flask.

-

Heat the biphasic mixture to reflux (approx. 100°C) with vigorous stirring. The reaction progress is monitored by the gradual disappearance of the purple permanganate color and the formation of a brown precipitate of manganese dioxide (MnO₂).

-

Maintain the reflux for 4-6 hours, or until the characteristic purple color of the permanganate ion is no longer visible in the refluxing condensate.

Step 2: Reaction Work-up and Product Isolation

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool slightly (to approx. 60-70°C).

-

Trustworthiness Check: To ensure all permanganate has been consumed, add a few drops of ethanol or a small amount of sodium bisulfite. If any purple color remains, it will be instantly discharged. This step prevents contamination of the product with manganese.

-

Filter the hot reaction mixture by vacuum filtration through a bed of celite in a Buchner funnel to remove the voluminous brown precipitate of manganese dioxide.

-

Critical for Yield: Wash the MnO₂ filter cake thoroughly with two 50 mL portions of hot deionized water to recover any product adsorbed onto the solid. Combine the washings with the main filtrate.

-

Transfer the clear, colorless, or slightly yellow filtrate to a beaker and cool it in an ice-water bath.

Step 3: Precipitation and Purification

-

While stirring the cold filtrate, slowly and carefully add concentrated hydrochloric acid until the pH of the solution is approximately 1-2 (verify with pH paper).

-

A voluminous white precipitate of this compound will form immediately.

-

Continue to stir the cold suspension for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product on the filter with two portions of cold deionized water to remove residual HCl and potassium chloride.

-

Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.

Quantitative Data and Characterization

The following table summarizes the key parameters for this synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈O₅ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Starting Material | 4-methoxy-m-xylene | - |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | - |

| Molar Ratio (KMnO₄:Substrate) | 4:1 | - |

| Expected Yield | 75-85% | - |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 278-282 °C | - |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation from starting material to final product.

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. RJPBCS. Available at: [Link]

-

Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. ResearchGate. Available at: [Link]

-

Oxidizing Xylene with potassium permanganate to phalic acid. Sciencemadness.org. Available at: [Link]

-

1,4-benzenedicarboxylic acid from xylene by oxidation. Sciencemadness.org. Available at: [Link]

-

(m)-Xylene on oxidation with acidified KMnO4 yields. YouTube. Available at: [Link]

-

Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. ResearchGate. Available at: [Link]

-

Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. Springer. Available at: [Link]

-

A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. ResearchGate. Available at: [Link]

-

p-Xylene Oxidation to Terephthalic Acid: New Trends. MDPI. Available at: [Link]

-

Method for producing isophthalic acid by oxidation of m-xylene. PubChem. Available at: [Link]

-

2-hydroxyisophthalic acid. Organic Syntheses Procedure. Available at: [Link]

-

Safety Data Sheet: Potassium permanganate. Carl ROTH. Available at: [Link]

-

Safety Data Sheet: Potassium permanganate. Chemos GmbH & Co.KG. Available at: [Link]

-

Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. NIH National Center for Biotechnology Information. Available at: [Link]

-

Process for preparation of terephthalic acid. Michigan State University. Available at: [Link]

-

Chemistry and Mechanism of Oxidation of para-Xylene to Terephthalic Acid Using Co-Mn-Br Catalyst: Industrial Applications and Academic Perspectives. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - 1,4-benzenedicarboxylic acid from xylene by oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of 4-Methoxyisophthalic Acid via Oxidation of 3-Methyl-4-methoxybenzyl Chloride

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 4-methoxyisophthalic acid, a valuable dicarboxylic acid building block, starting from 1-(chloromethyl)-3-methyl-4-methoxybenzene. The core of this transformation is a robust, one-pot oxidation of two distinct benzylic positions—a methyl group and a chloromethyl group—utilizing alkaline potassium permanganate. This document elucidates the strategic rationale behind the chosen synthetic route, offers a comprehensive examination of the reaction mechanism, and presents a step-by-step experimental protocol designed for reproducibility and safety. Intended for researchers, chemists, and professionals in drug development, this guide integrates practical, field-proven insights with authoritative chemical principles to ensure a thorough understanding of the synthesis.

Introduction

This compound is an aromatic dicarboxylic acid derivative whose structural features—a rigid phenyl backbone functionalized with two carboxylic acid groups and an electron-donating methoxy group—make it a significant precursor in various fields. It serves as a key monomer in the synthesis of specialty polymers and coordination polymers, and as a versatile intermediate in the development of pharmaceuticals and fine chemicals.[1][2]

The synthetic challenge addressed in this guide is the efficient conversion of the readily available starting material, 1-(chloromethyl)-3-methyl-4-methoxybenzene, into the target dicarboxylic acid. This requires the simultaneous oxidation of two different sp³-hybridized benzylic carbons while preserving the integrity of the methoxy ether linkage. The presented methodology leverages the powerful and well-documented reactivity of potassium permanganate (KMnO₄) to achieve this transformation effectively.

Synthetic Strategy and Design

The conversion of 1-(chloromethyl)-3-methyl-4-methoxybenzene to this compound involves the oxidation of the C1 chloromethyl group and the C3 methyl group to carboxylic acids. The most direct and efficient approach is a strong oxidation reaction that targets the benzylic positions, which are particularly susceptible to oxidation due to the stabilization of radical intermediates by the adjacent aromatic ring.[3][4]

Core Rationale:

Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation. It is a powerful and cost-effective reagent known to reliably oxidize alkyl side chains on an aromatic ring to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon.[5][6] Both the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups meet this requirement. The reaction is typically performed in an alkaline aqueous solution under reflux to ensure complete oxidation.[7][8]

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights

The oxidation of alkylbenzenes with potassium permanganate is mechanistically complex and believed to proceed through a free-radical pathway.[7]

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzylic radical. This step is the rate-determining step and explains why a benzylic hydrogen is required for the reaction to proceed.[6]

-

Radical Oxidation: The resulting benzylic radical is stabilized by resonance with the aromatic ring and is subsequently oxidized through a series of steps.

-

Cleavage and Formation of Carboxylate: Regardless of the length of the alkyl chain, the entire side chain is cleaved, and the benzylic carbon is oxidized to a carboxyl group.[5] In the case of the chloromethyl group, it is first hydrolyzed to a benzyl alcohol under the hot alkaline conditions, which is then readily oxidized to the carboxylic acid.[9][10]

-

Role of Alkaline Medium: The reaction is performed in an alkaline solution (e.g., using sodium carbonate) for two critical reasons. First, it prevents the formation of acidic byproducts that could lead to unwanted side reactions. Second, it converts the final carboxylic acid product into its soluble carboxylate salt, which remains in the aqueous phase and facilitates the removal of the insoluble manganese dioxide (MnO₂) byproduct by filtration.[7] The final product is then precipitated by acidifying the filtrate.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 1-(Chloromethyl)-3-methyl-4-methoxybenzene | ≥97% | Commercial |

| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃), Anhydrous | ACS Reagent, ≥99.5% | Fisher Scientific |

| Sodium Bisulfite (NaHSO₃) | Reagent Grade | VWR |

| Hydrochloric Acid (HCl), Concentrated | ACS Reagent, ~37% | J.T. Baker |

| Deionized Water | N/A | In-house |

| Apparatus | ||

| 1000 mL Round-bottom flask | ||

| Reflux condenser | ||

| Heating mantle with magnetic stirrer | ||

| Buchner funnel and filter flask | ||

| Filter paper (e.g., Whatman No. 1) | ||

| Beakers, graduated cylinders, pH paper |

Step-by-Step Procedure

A. Reaction Setup and Oxidation

-

To a 1000 mL round-bottom flask equipped with a magnetic stir bar, add 500 mL of deionized water and 10 g of anhydrous sodium carbonate. Stir until the sodium carbonate is fully dissolved.

-

Add 8.5 g (0.05 mol) of 1-(chloromethyl)-3-methyl-4-methoxybenzene to the flask.

-

In a separate beaker, dissolve 31.6 g (0.2 mol, 4 equivalents) of potassium permanganate in 200 mL of warm deionized water. Note: This may require gentle heating and stirring.

-

Attach a reflux condenser to the round-bottom flask and begin heating the mixture to a gentle reflux (~100 °C) using the heating mantle.

-

Once reflux is established, slowly add the potassium permanganate solution to the reaction flask through the top of the condenser over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent a runaway reaction.

-

Continue heating the mixture under reflux for 4-6 hours. The reaction is complete when the characteristic purple color of the permanganate ion has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.[8]

B. Work-up and Product Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Quench any excess potassium permanganate by carefully adding a saturated solution of sodium bisulfite dropwise until the purple color is completely discharged. A small amount of ethanol can also be used for this purpose.

-

Filter the cold reaction mixture through a Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake with approximately 50 mL of cold deionized water to ensure all the soluble product is collected in the filtrate.

-

Transfer the clear, colorless filtrate to a clean beaker and cool it in an ice bath.

-

Slowly and with constant stirring, acidify the filtrate by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 1-2.

-

A white precipitate of this compound will form upon acidification.

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration using a clean Buchner funnel.

-

Wash the product on the filter with two portions of 50 mL of ice-cold deionized water to remove any residual inorganic salts.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic O-H stretch of the carboxylic acids and the C=O stretch.

-

Mass Spectrometry: To confirm the molecular weight.

Quantitative Data Summary

| Parameter | Value | Notes |

| M.W. of Starting Material | 170.63 g/mol | C₉H₁₁ClO |

| M.W. of Product | 196.16 g/mol | C₉H₈O₅ |

| Moles of Starting Material | 0.05 mol | Based on 8.5 g |

| Moles of KMnO₄ | 0.20 mol | 4 molar equivalents |

| Theoretical Yield | 9.81 g | (0.05 mol) * (196.16 g/mol ) |

| Expected Yield Range | 70-85% | 6.8 g - 8.3 g |

Troubleshooting and Optimization

-

Issue: Low Yield.

-

Possible Cause: Incomplete reaction.

-

Solution: Ensure the purple permanganate color has fully disappeared. If not, increase the reflux time or consider adding a slight excess of KMnO₄.

-

-

Issue: Product is off-white or brown.

-

Possible Cause: Contamination with manganese dioxide.

-

Solution: Ensure thorough filtration after the reaction. The filtrate should be completely clear before acidification. If the final product is discolored, it can be purified by recrystallization from hot water or an appropriate organic solvent system.

-

-

Optimization: The stoichiometry of KMnO₄ can be optimized. While a significant excess is recommended to drive the reaction to completion, using a very large excess increases cost and the amount of MnO₂ waste. The reaction temperature and time can also be adjusted for process efficiency.

Conclusion

The synthesis of this compound from 1-(chloromethyl)-3-methyl-4-methoxybenzene via alkaline potassium permanganate oxidation is a highly effective and reliable method. This guide provides a robust framework, from strategic planning and mechanistic understanding to a detailed experimental protocol. By carefully controlling reaction conditions and following the outlined work-up procedure, researchers can obtain the desired product in high yield and purity, enabling further research and development in materials science and medicinal chemistry.

References

-

Lumen Learning. (n.d.). Reactions of alkylbenzenes. Organic Chemistry II. [Link]

-

OrganicChemGuide. (n.d.). KMnO4 Oxidation of Alkylbenzene. [Link]

-

Studypool. (n.d.). Oxidation of benzyl chloride. [Link]

-

Reagent Guide. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

-

Synthetic Map. (n.d.). Benzylic oxidation. [Link]

- Chen, M. S., & White, M. C. (2010). A predictable and general manganese catalyst for remote C–H oxidation. Science, 327(5965), 566-571. (Note: While this reference discusses advanced catalytic oxidation, the general principles of C-H bond reactivity are relevant).

-

Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Methoxy-4-methylbenzoic Acid: Comprehensive Overview and Applications. [Link]

- Li, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

-

Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

- Mruk, N. J., & Plumb, B. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S.

-

ResearchGate. (n.d.). Oxidation of different methyl aromatics. [Table]. [Link]

-

Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. [Link]

- Yamashita, M., & Hata, M. (2013). Possibility of the Benzoic Acids Formation by Oxidation of Benzyl Chlorides in the Sand. Journal of Environmental Protection, 4, 126-128.

-

Allen Career Institute. (n.d.). Benzaldehyde can be prepared by the hydrolysis of. [Link]

- Itoh, A., et al. (2002).

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

Clark, J. (n.d.). Some more reactions of benzene and methylbenzene. Chemguide. [Link]

- Ditrich, K., et al. (1995). U.S. Patent No. 5,424,479. Washington, DC: U.S.

-

LibreTexts Chemistry. (2024). Oxidation of Aromatic Compounds. [Link]

- Science of Synthesis. (2005).

- Gillette, J. R. (1959). Side chain oxidation of alkyl substituted ring compounds. I. Enzymatic oxidation of p-nitrotoluene. Journal of Biological Chemistry, 234(1), 139-143.

-

Leah4sci. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]

-

Vedantu. (n.d.). JEE Main 2026: Preparation of Benzaldehyde - Chemistry. [Link]

-

Sciencemadness Discussion Board. (2008). Oxidation of Benzyl Chloride. [Link]

-

ResearchGate. (n.d.). Oxidation of Substituted Toluenes by Nitric Acid. [Link]

-

Homework.Study.com. (n.d.). Benzyl chloride can be converted into benzaldehyde by treatment with nitromethane and base. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US3271445A - Nitric acid oxidation of benzene compounds containing oxidizable side chains.

-

Synthesis with Florencio Zaragoza. (2022, September 30). Preparation of Benzaldehydes, Part 3: From Methyl Arenes. YouTube. [Link]

-

ResearchGate. (n.d.). Side Chain Oxidation of Alkyl Substituted Ring Compounds. [Link]

-

Shaalaa.com. (n.d.). How Will You Bring About the Following Conversion? Benzoyl Chloride to Benzaldehyde. [Link]

-

ACS Publications. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. [Link]

- Google Patents. (n.d.).

-

LibreTexts Chemistry. (2022). Side Chain Oxidations, Phenols, Arylamines. [Link]

-

Organic Syntheses. (n.d.). Acetylenedicarboxylic acid. [Link]

-

LibreTexts Chemistry. (2020). Synthesis of Carboxylic Acids. [Link]

-

Organic Syntheses. (n.d.). 2-hydroxyisophthalic acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. [Link]

- Google Patents. (n.d.).

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 5-甲氧基间苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistryguide.com [organicchemistryguide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. studypool.com [studypool.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Purification of 4-Methoxyisophthalic Acid by Recrystallization

Introduction: The Imperative for Purity

4-Methoxyisophthalic acid (4-MIPA) is an aromatic dicarboxylic acid with significant applications in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a key intermediate in the development of pharmaceutical agents. The precise molecular architecture of 4-MIPA, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its utility. However, the purity of this reagent is paramount; trace impurities from its synthesis—such as unreacted starting materials, isomers like 5-methoxyisophthalic acid, or byproducts—can dramatically impede downstream reactions, compromise the structural integrity of polymers and MOFs, and introduce toxicological risks in drug development pathways.

Recrystallization stands as a powerful, cost-effective, and scalable technique for elevating the purity of solid organic compounds like 4-MIPA. This guide provides a comprehensive, mechanistically grounded protocol for the purification of this compound, moving beyond a simple list of steps to explain the critical scientific principles that ensure a successful and reproducible outcome.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-Methoxybenzene-1,3-dicarboxylic acid | [1][2] |

| CAS Number | 2206-43-1 | [3][4] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 275-280 °C (lit.) |[3][5] |

The Science of Recrystallization: A Primer

Recrystallization is a purification technique, not merely an isolation method.[7] It operates on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its soluble impurities at an elevated temperature, and upon controlled cooling, the solubility of the target compound will decrease sharply, causing it to crystallize out of the solution in a purer form.[7] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[8]

The success of this technique hinges on the formation of a highly ordered crystal lattice. As the solution cools slowly, molecules of 4-MIPA will preferentially deposit onto the growing crystal lattice, excluding dissimilar impurity molecules. This self-selection process is what drives the purification. Rapid cooling is to be avoided as it can trap impurities within the hastily formed crystal structure.[9]

Solvent Selection: The Critical Decision

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for 4-MIPA must satisfy several criteria:

-

High Solvency at High Temperatures: It must completely dissolve the crude 4-MIPA at or near its boiling point.

-

Low Solvency at Low Temperatures: It must exhibit poor solubility for 4-MIPA at low temperatures (e.g., 0-4 °C) to maximize the yield of recovered crystals.[8]

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

-

Chemical Inertness: The solvent must not react with 4-MIPA.

-

Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[10]

Given the structure of 4-MIPA, which contains two polar carboxylic acid groups capable of hydrogen bonding, polar solvents are logical candidates.[11] Water and short-chain alcohols are excellent starting points for investigation.[11][12]

Table 2: Candidate Solvents for Recrystallization of 4-MIPA

| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |

|---|---|---|---|

| Water | 100 | High | The two carboxylic acid groups suggest significant potential for hydrogen bonding, leading to good solubility in hot water. Water is non-flammable, inexpensive, and non-toxic.[11][12] |

| Ethanol | 78 | High | Often a good general-purpose solvent for recrystallizing carboxylic acids.[11][13] Can be used alone or in a mixed system with water. |

| Ethanol/Water Mix | Variable | High | A mixed-solvent system allows for fine-tuning the polarity to achieve the ideal solubility gradient.[14] This is highly effective for polar organic compounds.[15] |

| Acetic Acid | 118 | High | Has been used for other aromatic dicarboxylic acids.[14] Its higher boiling point can be a disadvantage for removal. |

For 4-MIPA, an ethanol/water mixed solvent system is often an excellent choice, providing a tunable polarity that can be optimized for both high-temperature dissolution and low-temperature precipitation.

Experimental Workflow & Protocol

This section details a robust, step-by-step protocol for the purification of 4-MIPA. The process is designed to be self-validating, with clear checkpoints and rationales for each action.

Sources

- 1. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 2206-43-1 [m.chemicalbook.com]

- 4. 2206-43-1 this compound [king-pharm.com]

- 5. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Recrystallization [wiredchemist.com]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Methoxyisophthalic Acid

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyisophthalic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offers practical, field-proven protocols for sample preparation and data acquisition, and presents a detailed, predicted spectrum based on established principles and spectral data of analogous compounds. This guide is designed to serve as a definitive resource for understanding and utilizing the ¹H NMR spectrum of this important chemical entity.

Introduction: The Significance of this compound and the Power of ¹H NMR

This compound, a substituted aromatic dicarboxylic acid, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. Its structural elucidation is a critical step in ensuring the quality and purity of these materials. ¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for this purpose, providing precise information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound, offering not just an interpretation of the peaks, but a deeper understanding of the factors that govern the spectral appearance.

Foundational Principles: A Refresher on ¹H NMR Spectroscopy

A proton in a magnetic field will absorb radiofrequency radiation at a frequency that is dependent on its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy. Electrons shield the nucleus from the external magnetic field; therefore, protons in electron-rich environments will resonate at a lower frequency (upfield), while those in electron-deficient environments will resonate at a higher frequency (downfield).

Furthermore, the magnetic fields of neighboring protons can influence each other, leading to the splitting of NMR signals into multiplets. This spin-spin coupling , quantified by the coupling constant (J) , provides valuable information about the connectivity of atoms within a molecule. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectrum of this compound

Molecular Structure and Proton Environments

First, let us examine the structure of this compound to identify the distinct proton environments.

Caption: Molecular structure of this compound with distinct proton environments labeled (a) through (e).

There are five chemically distinct sets of protons in this compound:

-

H(a): The two acidic protons of the carboxylic acid groups.

-

H(b): The three protons of the methoxy group.

-

H(c): The aromatic proton at position 2.

-

H(d): The aromatic proton at position 6.

-

H(e): The aromatic proton at position 5.

Detailed Spectral Analysis

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. DMSO-d₆ is the solvent of choice due to the good solubility of carboxylic acids and its ability to form hydrogen bonds, which often results in sharper peaks for acidic protons compared to less polar solvents like CDCl₃.[1]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Justification for Prediction |

| H(a) | ~13.3 | 2H | Singlet (broad) | N/A | Carboxylic acid protons are highly deshielded and typically appear in the 10-13 ppm region.[2][3] Their signal is often broad due to hydrogen bonding and exchange. The spectrum of isophthalic acid in DMSO-d₆ shows a broad singlet at approximately 13.3 ppm.[4] |

| H(d) | ~8.22 | 1H | Doublet | Jde ≈ 8.0 Hz (ortho) | This proton is ortho to a carboxylic acid group, which is strongly electron-withdrawing, leading to a significant downfield shift. It will be split by the neighboring H(e) proton. |

| H(c) | ~8.21 | 1H | Singlet (or very finely split doublet) | Jce ≈ 2.0 Hz (meta) | This proton is situated between two electron-withdrawing carboxylic acid groups, resulting in a pronounced downfield shift, similar to the proton at position 2 in isophthalic acid which appears at 8.55 ppm.[4] It will experience weak meta-coupling to H(e). |

| H(e) | ~7.68 | 1H | Doublet of doublets | Jed ≈ 8.0 Hz (ortho), Jec ≈ 2.0 Hz (meta) | This proton is ortho to the electron-donating methoxy group, which will shield it relative to the other aromatic protons. It is coupled to both H(d) and H(c). |

| H(b) | ~3.90 | 3H | Singlet | N/A | The protons of the methoxy group are deshielded by the adjacent oxygen atom and typically appear in the 3.5-4.0 ppm range. They are not coupled to any other protons. |

Note on Coupling Constants: Typical ortho coupling constants in benzene rings are in the range of 7-10 Hz, while meta couplings are smaller, around 2-3 Hz.[5]

Visualizing the Predicted Splitting Patterns

The expected splitting patterns for the aromatic protons can be visualized as follows:

Caption: Idealized splitting patterns for the aromatic protons of this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is paramount for obtaining a high-resolution and artifact-free ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: As previously mentioned, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity and ability to dissolve the analyte.[1] Alternatively, deuterated methanol (CD₃OD) could be used, though the acidic protons will exchange with the deuterium of the hydroxyl group and will not be observed. For applications where hydrogen bonding needs to be minimized, a co-solvent system such as CDCl₃ with a small amount of DMSO-d₆ could be considered.

-

Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Filtration: It is crucial to ensure the sample is free of any particulate matter, as this can degrade the spectral resolution. A simple and effective method is to filter the sample solution through a small plug of glass wool or a cotton ball placed in a Pasteur pipette directly into the NMR tube.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm is often used as a secondary reference.[9]

Caption: A streamlined workflow for preparing a this compound NMR sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for routine ¹H NMR. |

| Number of Scans (NS) | 16-64 | This range provides a good signal-to-noise ratio for the given sample concentration. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between scans, ensuring accurate integration. |

| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution. |

| Spectral Width (SW) | 16 ppm | This width is sufficient to encompass the entire expected range of chemical shifts, from the upfield TMS signal (if used) to the downfield carboxylic acid protons. |

Advanced Considerations and Troubleshooting

-

D₂O Exchange: To confirm the assignment of the carboxylic acid protons, a simple D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the acidic protons will disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.

-

Solvent Effects: The chemical shifts of the acidic protons are highly dependent on the solvent, concentration, and temperature due to changes in hydrogen bonding.[2] In a less polar solvent like CDCl₃, the acidic proton signal may be broader and shifted compared to its appearance in DMSO-d₆.

-

Broad Peaks: Broadening of the aromatic signals can sometimes occur due to slow conformational changes or aggregation at higher concentrations. If this is observed, diluting the sample or acquiring the spectrum at an elevated temperature may result in sharper peaks.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through a combination of theoretical prediction and careful experimental technique. This guide has provided a comprehensive framework for understanding and analyzing this spectrum, from the fundamental principles of NMR to practical considerations for sample preparation and data acquisition. By applying the knowledge presented herein, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR spectroscopy for the unambiguous characterization of this compound and its derivatives.

References

- Dharmatti, S. S., et al. "High resolution NMR spectra of some tri-substituted benzenes." Proceedings of the Indian Academy of Sciences-Section A. Vol. 56. No. 6. Springer India, 1962.

- Elshahary, A., et al. "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer." RSC Advances 12.34 (2022): 22067-22081.

-

Human Metabolome Database. "¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232)." HMDB, .

-

NP-MRD. "¹H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (NP0000557)." NP-MRD, .

-

University of Alberta. "NMR Sample Preparation 1." University of Alberta, .

-

Human Metabolome Database. "¹H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101)." HMDB, .

- Hay, M. B., and S. C. B. Myneni. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta 71.14 (2007): 3536-3549.

-

University of Cambridge. "NMR Sample Preparation." University of Cambridge, .

-

ACD/Labs. "¹H–¹H Coupling in Proton NMR." ACD/Labs, .

- Xu, Q., et al. "A highly selective fluorescent sensor for pyrophosphate based on a dinuclear zinc complex." Dalton Transactions 43.1 (2014): 299-302.

-

BioChromato. "NMR solvent selection - that also allows sample recovery." BioChromato, .

- MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide." MIT OpenCourseWare, ocw.mit.

- Gonçalves, F., et al.

-

NP-MRD. "¹H NMR Spectrum (1D, 400 MHz, CDCl3, simulated) (NP0041500)." NP-MRD, .

-

ChemicalBook. "Isophthalic acid(121-91-5) 1H NMR spectrum." ChemicalBook, .

-

Human Metabolome Database. "¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031445)." HMDB, .

-

ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, .

-

Reddit. "1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent) : r/OrganicChemistry." Reddit, .

- Park, J. H., et al. "Synthesis of high molecular weight polybenzimidazole using a highly pure monomer under mild conditions." Polymers 11.8 (2019): 1269.

- Moodle. "NMR Spectroscopy of Benzene Derivatives." Moodle, moodle.lsu.edu/pluginfile.

- Chemistry LibreTexts. "12.2: Predicting A 1H-NMR Spectrum from the Structure." Chemistry LibreTexts, chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.

- Kuznetsova, S. A., et al. "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis (4-aminophenyl) methane and 2, 6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts." Beilstein Journal of Organic Chemistry 16.1 (2020): 1124-1134.

-

NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." NC State University Libraries, .

-

Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." Iowa State University, .

- Jacquemard, D., et al. "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." RSC Advances 5.48 (2015): 38356-38361.

-

Chemistry Blog. "Carboxylic acid NMR." Chemistry Blog, .

-

UCLA Chemistry & Biochemistry. "Spectroscopy Tutorial: Carboxylic Acids." UCLA Chemistry & Biochemistry, .

-

Human Metabolome Database. "¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428)." HMDB, .

- SpectraBase. "Isophthalic acid - Optional[1H NMR] - Spectrum." SpectraBase, spectrabase.

-

The Royal Society of Chemistry. "1H NMR (d6-DMSO, 600 MHz)." The Royal Society of Chemistry, .

Sources

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxyisophthalic Acid

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-methoxyisophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral data, offers a detailed assignment of predicted chemical shifts, and provides a robust experimental protocol for acquiring high-quality 13C NMR spectra.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a methoxy group and two carboxylic acid moieties on a benzene ring, makes it a valuable building block in the synthesis of various organic compounds, including polymers and pharmacologically active molecules. The precise characterization of this molecule is paramount, and 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique for confirming its chemical structure and purity. The electronic environment of each carbon atom in the molecule is unique, leading to a distinct resonance frequency, or chemical shift, in the 13C NMR spectrum. Understanding these chemical shifts provides deep insights into the molecule's electronic architecture.

Predicted 13C NMR Spectrum of this compound

Due to the limited availability of experimental spectral data for this compound in public databases, a predicted 13C NMR spectrum was generated using a reliable online prediction tool. The predicted chemical shifts, in parts per million (ppm) relative to a standard (typically tetramethylsilane, TMS), are presented in the table below. The solvent is assumed to be deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for carboxylic acids.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acids) | 167.5 |

| C=O (Carboxylic Acids) | 166.8 |

| C-OCH3 (Aromatic) | 161.2 |

| C-COOH (Aromatic) | 134.1 |

| C-COOH (Aromatic) | 132.5 |

| CH (Aromatic) | 120.1 |

| CH (Aromatic) | 118.9 |

| CH (Aromatic) | 115.3 |

| -OCH3 (Methyl) | 56.0 |

In-Depth Analysis and Assignment of Chemical Shifts

The predicted chemical shifts can be rationally assigned to the specific carbon atoms in the this compound molecule by considering the electronic effects of the substituents on the benzene ring. The key influencing factors are the electron-donating methoxy group (-OCH3) and the two electron-withdrawing carboxylic acid groups (-COOH).

-

Carboxylic Acid Carbons (C=O): The carbons of the two carboxylic acid groups are expected to be the most deshielded, appearing at the highest chemical shifts (downfield). This is due to the strong electron-withdrawing effect of the two oxygen atoms. The predicted values of 167.5 ppm and 166.8 ppm are consistent with the typical range for carboxylic acid carbons (165-185 ppm)[1][2]. The slight difference in their chemical shifts arises from their different positions relative to the methoxy group.

-

Aromatic Carbons:

-

C4 (ipso-carbon attached to -OCH3): The methoxy group is a strong electron-donating group through resonance, pushing electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions. The ipso-carbon (the carbon directly attached to the substituent) also experiences a significant deshielding effect. Therefore, the signal at 161.2 ppm is assigned to the C4 carbon, directly bonded to the electron-donating methoxy group.

-

C1 and C3 (ipso-carbons attached to -COOH): The carboxylic acid groups are electron-withdrawing, which generally deshields the attached ipso-carbons. The predicted signals at 134.1 ppm and 132.5 ppm are assigned to the C1 and C3 carbons, respectively.

-

Aromatic CH Carbons: The remaining three aromatic carbons that are bonded to hydrogen atoms are influenced by both the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups. The interplay of these effects determines their final chemical shifts. The predicted signals at 120.1 ppm , 118.9 ppm , and 115.3 ppm are assigned to C6, C2, and C5, respectively. The C5 and C2 carbons are ortho and para to the strongly electron-donating methoxy group, and thus are expected to be more shielded (at a lower ppm value) compared to C6.

-

-

Methoxy Carbon (-OCH3): The carbon of the methoxy group is a typical sp3-hybridized carbon attached to an electronegative oxygen atom. Its chemical shift is expected in the range of 50-60 ppm. The predicted value of 56.0 ppm is in excellent agreement with this expectation[3].

The following diagram illustrates the interplay of these electronic effects on the aromatic ring, influencing the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR[4][5][6].

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is a good first choice for carboxylic acids. Other potential solvents include deuterated methanol (CD3OD) or a mixture of CDCl3 with a few drops of CD3OD to aid solubility. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[5].

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration[4].

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the 13C probe to the resonant frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, which is essential for sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of 13C, a large number of scans is typically required. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (though integration is not typically the primary focus of 13C NMR).

-

Spectral Width (SW): Set a spectral width that encompasses the entire expected range of chemical shifts for organic molecules, typically 0 to 220 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually adequate.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or the internal standard (TMS at 0.00 ppm).

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

The following diagram outlines the experimental workflow for acquiring the 13C NMR spectrum.

Conclusion

This technical guide has provided a detailed examination of the 13C NMR chemical shifts of this compound. By combining theoretical predictions with a fundamental understanding of substituent effects, a confident assignment of the chemical shifts for all carbon atoms in the molecule has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is essential for the unambiguous structural characterization of this important chemical compound. This guide serves as a valuable resource for scientists and researchers working with this compound and other substituted aromatic compounds.

References

-

Banter, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-